(S)-1-(2'-Methoxy-[1,1'-biphenyl]-4-yl)ethanamine hydrochloride
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Overview
Description
(S)-1-(2’-Methoxy-[1,1’-biphenyl]-4-yl)ethanamine hydrochloride is a chiral amine compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a biphenyl structure with a methoxy group and an ethanamine side chain, making it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2’-Methoxy-[1,1’-biphenyl]-4-yl)ethanamine hydrochloride typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid and an aryl halide.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the corresponding phenol using methyl iodide and a base such as potassium carbonate.
Chiral Amine Formation: The chiral amine can be synthesized through asymmetric reduction of the corresponding ketone using a chiral catalyst.
Hydrochloride Salt Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for (S)-1-(2’-Methoxy-[1,1’-biphenyl]-4-yl)ethanamine hydrochloride would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the biphenyl core or the amine group can lead to various reduced derivatives.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon or lithium aluminum hydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Methoxy-substituted benzaldehydes or benzoic acids.
Reduction: Reduced biphenyl derivatives or secondary amines.
Substitution: Nitro or halogen-substituted biphenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a chiral ligand in asymmetric catalysis.
Biology: Investigated for its potential biological activity, including as a neurotransmitter analog or receptor ligand.
Medicine: Explored for its potential therapeutic effects, such as in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials, such as liquid crystals or polymers.
Mechanism of Action
The mechanism of action of (S)-1-(2’-Methoxy-[1,1’-biphenyl]-4-yl)ethanamine hydrochloride would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as receptors or enzymes, modulating their activity through binding interactions. The pathways involved could include signal transduction, neurotransmission, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
®-1-(2’-Methoxy-[1,1’-biphenyl]-4-yl)ethanamine hydrochloride: The enantiomer of the compound with potentially different biological activity.
1-(2’-Methoxy-[1,1’-biphenyl]-4-yl)ethanamine: The free base form without the hydrochloride salt.
4-Methoxy-1,1’-biphenyl: A simpler biphenyl derivative without the ethanamine side chain.
Uniqueness
(S)-1-(2’-Methoxy-[1,1’-biphenyl]-4-yl)ethanamine hydrochloride is unique due to its chiral nature and specific substitution pattern, which can impart distinct physical, chemical, and biological properties compared to its analogs.
Properties
IUPAC Name |
(1S)-1-[4-(2-methoxyphenyl)phenyl]ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO.ClH/c1-11(16)12-7-9-13(10-8-12)14-5-3-4-6-15(14)17-2;/h3-11H,16H2,1-2H3;1H/t11-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHUPHAPFAOZQDR-MERQFXBCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC=CC=C2OC)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)C2=CC=CC=C2OC)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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